m-PEG2-O-Ph-3-NH2

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

3-[2-(2-methoxyethoxy)ethoxy]aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-13-5-6-14-7-8-15-11-4-2-3-10(12)9-11/h2-4,9H,5-8,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEOFYPCJGRLJKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOC1=CC=CC(=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126415-02-9 |

Source

|

| Record name | 3-(2-(2-methoxyethoxy)ethoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to m-PEG2-O-Ph-3-NH2 and Its Role in PROTACs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cellular ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The architecture of a PROTAC, consisting of a warhead for the target protein, a ligand for an E3 ubiquitin ligase, and a connecting linker, is crucial to its efficacy. This technical guide provides a comprehensive examination of a specific and increasingly utilized linker, m-PEG2-O-Ph-3-NH2. We will delve into its chemical properties, its pivotal role in optimizing PROTAC performance, and provide detailed experimental protocols for its synthesis and incorporation into PROTAC molecules. This document aims to serve as a valuable resource for researchers in the field of targeted protein degradation, offering both foundational knowledge and practical guidance.

Introduction to this compound

This compound , chemically known as 1-(2-(2-methoxyethoxy)ethoxy)-3-aminobenzene , is a bifunctional linker molecule integral to the design and synthesis of PROTACs. It features a discrete polyethylene (B3416737) glycol (PEG) chain, a phenyl group, and a terminal amine, providing a versatile scaffold for conjugating the two key recognition elements of a PROTAC.

Chemical Structure and Properties

The unique structural features of this compound confer desirable physicochemical properties to the resulting PROTAC molecule.

-

Chemical Name: 1-(2-(2-methoxyethoxy)ethoxy)-3-aminobenzene

-

CAS Number: 126415-02-9

-

Molecular Formula: C₁₁H₁₇NO₃

-

Molecular Weight: 211.26 g/mol

| Property | Value |

| Appearance | Off-white to light yellow solid or oil |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and methanol (B129727) |

| Reactivity | The terminal amine group readily participates in amide bond formation with carboxylic acids, a common conjugation strategy in PROTAC synthesis. |

The Role of this compound in PROTACs

The linker component of a PROTAC is not merely a passive spacer; it plays a critical role in influencing the overall properties and efficacy of the molecule. The this compound linker offers several advantages in PROTAC design:

-

Enhanced Solubility and Permeability: The hydrophilic nature of the PEG moiety can significantly improve the aqueous solubility of often lipophilic PROTAC molecules. This is crucial for their formulation and bioavailability. The overall balance of hydrophilicity and lipophilicity imparted by the linker can also modulate cell permeability, a key factor for reaching intracellular targets.

-

Optimal Vector and Length: The length and flexibility of the linker are critical for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The PEG2 chain and the phenyl group of this compound provide a defined spatial orientation that can be optimal for specific target-E3 ligase pairs.

-

Modulation of Physicochemical Properties: The incorporation of the ether and aromatic functionalities allows for fine-tuning of the PROTAC's overall physicochemical profile, including its topological polar surface area (TPSA) and lipophilicity (logP). These parameters are critical for drug-likeness and pharmacokinetic properties.

Quantitative Data on PROTACs Utilizing PEG Linkers

While specific data for PROTACs employing the exact this compound linker is proprietary and often found within patent literature, the following table summarizes representative data for PROTACs with similar aniline-PEG-based linkers to illustrate the impact of linker composition on degradation efficacy.

| PROTAC ID | Target Protein | E3 Ligase Ligand | Linker Moiety | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |

| PROTAC-1A | BRD4 | Pomalidomide | 4-(2-(2-aminoethoxy)ethoxy)aniline | 15 | >95 | HeLa |

| PROTAC-2B | BTK | Pomalidomide | 3-(2-(2-aminoethoxy)ethoxy)aniline | 25 | ~90 | MOLM-14 |

| PROTAC-3C | ERRα | Von Hippel-Lindau | 1-(2-(2-methoxyethoxy)ethoxy)-4-aminobenzene | 50 | >90 | MCF7 |

Note: The data presented are illustrative and compiled from various sources to demonstrate the typical performance of PROTACs with this class of linkers.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving a Williamson ether synthesis followed by the reduction of a nitro group.

Step 1: Synthesis of 1-(2-(2-methoxyethoxy)ethoxy)-3-nitrobenzene

This step involves the reaction of 3-nitrophenol (B1666305) with 1-bromo-2-(2-methoxyethoxy)ethane (B10149) under basic conditions.

-

Materials:

-

3-Nitrophenol

-

1-Bromo-2-(2-methoxyethoxy)ethane

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

-

Procedure:

-

To a solution of 3-nitrophenol (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1-bromo-2-(2-methoxyethoxy)ethane (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to 80°C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield 1-(2-(2-methoxyethoxy)ethoxy)-3-nitrobenzene.

-

Step 2: Reduction of 1-(2-(2-methoxyethoxy)ethoxy)-3-nitrobenzene to this compound

The nitro group is reduced to an amine using a standard catalytic hydrogenation.

-

Materials:

-

1-(2-(2-methoxyethoxy)ethoxy)-3-nitrobenzene

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH) or Ethanol (B145695) (EtOH)

-

Hydrogen gas (H₂)

-

Celite

-

-

Procedure:

-

Dissolve 1-(2-(2-methoxyethoxy)ethoxy)-3-nitrobenzene (1.0 eq) in methanol or ethanol in a hydrogenation flask.

-

Carefully add 10% Pd/C (typically 10% by weight of the starting material) to the solution.

-

Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

-

Stir the reaction vigorously under a hydrogen atmosphere at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the Celite pad with methanol or ethanol.

-

Concentrate the filtrate under reduced pressure to obtain this compound. The product is often used in the next step without further purification if deemed sufficiently pure.

-

General Protocol for PROTAC Synthesis using this compound

This protocol describes a standard amide coupling procedure to conjugate a carboxylic acid-functionalized E3 ligase ligand with the amine group of the this compound linker, followed by a second coupling to a warhead for the protein of interest.

-

Materials:

-

E3 ligase ligand with a carboxylic acid handle (e.g., Pomalidomide-COOH)

-

This compound

-

Warhead for the protein of interest with a suitable functional group for conjugation (e.g., a carboxylic acid)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling reagent

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF

-

Reverse-phase HPLC for purification

-

-

Procedure:

-

Step A: Coupling of E3 Ligase Ligand to the Linker:

-

Dissolve the E3 ligase ligand-COOH (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by LC-MS.

-

Upon completion, the reaction mixture containing the E3 ligase-linker conjugate is typically used directly in the next step.

-

-

Step B: Coupling of the Warhead to the E3 Ligase-Linker Conjugate:

-

To the reaction mixture from Step A, add the warhead-COOH (1.0 eq), additional HATU (1.2 eq), and DIPEA (2.0 eq).

-

Stir the reaction at room temperature for an additional 4-8 hours, monitoring by LC-MS.

-

Once the reaction is complete, quench with water and purify the crude PROTAC by preparative reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the final PROTAC product.

-

Characterize the final product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

-

-

Mandatory Visualizations

Signaling Pathway of PROTAC Action

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Development

An In-depth Technical Guide to m-PEG2-O-Ph-3-NH2: A Core Component in Modern Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The molecule designated as m-PEG2-O-Ph-3-NH2, chemically identified as 3-[2-(2-methoxyethoxy)ethoxy]aniline , is a bifunctional chemical linker of significant interest in contemporary drug discovery and development. Its structure incorporates a hydrophilic di-ethylene glycol (PEG2) chain, a phenyl group, and a reactive primary amine. This strategic combination of features makes it a valuable building block, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are novel therapeutic modalities that leverage the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively eliminate disease-causing proteins. The linker component of a PROTAC is a critical determinant of its efficacy, influencing its solubility, cell permeability, and the stability of the crucial ternary complex formed between the target protein, the PROTAC, and an E3 ubiquitin ligase. The this compound linker offers a balance of flexibility and hydrophilicity, which can be advantageous in optimizing the pharmacokinetic and pharmacodynamic properties of a PROTAC.

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, with a focus on its role in the development of targeted protein degraders. Due to the limited availability of detailed, non-proprietary experimental data for this specific molecule, this guide combines aggregated data from commercial suppliers with representative protocols and methodologies for analogous compounds to provide a practical resource for researchers in the field.

Chemical Structure and Physicochemical Properties

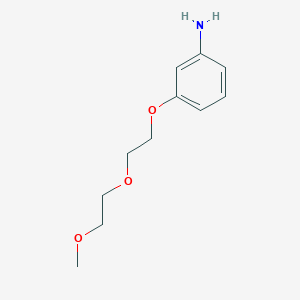

The structural formula of 3-[2-(2-methoxyethoxy)ethoxy]aniline is presented below:

Structure:

A summary of its key physicochemical properties, aggregated from various chemical supplier databases, is provided in the table below. It is important to note that these values may not have been determined through rigorous, peer-reviewed experimental studies and should be considered as approximate.

| Property | Value | Source |

| Chemical Name | 3-[2-(2-methoxyethoxy)ethoxy]aniline | - |

| Synonyms | This compound | - |

| CAS Number | 126415-02-9 | ChemicalBook[1][2] |

| Molecular Formula | C11H17NO3 | ChemicalBook[1][2] |

| Molecular Weight | 211.26 g/mol | ChemicalBook[1][2] |

| Appearance | Liquid | ChemicalBook[2] |

| Storage Temperature | 2-8°C, protect from light | ChemicalBook[2] |

Synthesis of 3-[2-(2-methoxyethoxy)ethoxy]aniline

Representative Synthesis Pathway:

-

Etherification: 3-Nitrophenol is reacted with 1-bromo-2-(2-methoxyethoxy)ethane (B10149) in the presence of a suitable base (e.g., potassium carbonate or sodium hydride) in an appropriate solvent (e.g., acetone (B3395972) or dimethylformamide) to form 1-[2-(2-methoxyethoxy)ethoxy]-3-nitrobenzene. The reaction is typically heated to drive it to completion.

-

Reduction: The resulting nitro compound is then reduced to the corresponding aniline (B41778). A common method for this transformation is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Other reducing agents such as tin(II) chloride in hydrochloric acid can also be employed.

-

Purification: The final product, 3-[2-(2-methoxyethoxy)ethoxy]aniline, is purified using standard laboratory techniques such as column chromatography or distillation under reduced pressure.

Characterization

The structural identity and purity of 3-[2-(2-methoxyethoxy)ethoxy]aniline would be confirmed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons (in the 6.0-7.5 ppm region), the methylene (B1212753) protons of the PEG chain (typically between 3.5 and 4.5 ppm), the methoxy (B1213986) group protons (around 3.3 ppm), and the amine protons (which can appear over a wide range and may be broad).

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons, the carbons of the PEG chain, and the methoxy carbon.

-

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The molecular ion peak [M]+ or the protonated molecular ion peak [M+H]+ would be expected at m/z corresponding to the calculated molecular weight (211.26).

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic ring and alkyl chains, C-O stretching of the ether linkages (around 1050-1150 cm⁻¹), and C=C stretching of the aromatic ring.

Application in PROTAC Drug Development

The primary application of 3-[2-(2-methoxyethoxy)ethoxy]aniline in drug development is as a versatile linker in the synthesis of PROTACs. The aniline functional group provides a convenient handle for covalent attachment to a ligand for an E3 ubiquitin ligase or a target protein, typically through amide bond formation. The PEG2 component of the linker imparts several desirable properties to the resulting PROTAC molecule:

-

Enhanced Solubility: The hydrophilic nature of the polyethylene (B3416737) glycol chain can significantly improve the aqueous solubility of the often large and hydrophobic PROTAC molecule. This is crucial for improving bioavailability and facilitating formulation.[3]

-

Improved Cell Permeability: While seemingly counterintuitive, the flexibility of the PEG linker can allow the PROTAC to adopt conformations that mask its polar surface area, which may aid in its passive diffusion across cell membranes.[3]

-

Tunable Length and Flexibility: The length of the PEG linker is a critical parameter that must be optimized for each specific PROTAC. An optimal linker length facilitates the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.[3]

Experimental Protocols

The following are detailed, albeit general, experimental protocols for assays commonly used to evaluate the efficacy of PROTACs. These protocols would need to be optimized for the specific target protein, E3 ligase, and cell line being used.

Protocol 1: Western Blot for PROTAC-Mediated Protein Degradation

This protocol describes the quantification of target protein levels in cells following treatment with a PROTAC.

Materials:

-

Cultured cells expressing the target protein of interest.

-

PROTAC stock solution (typically in DMSO).

-

Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody specific to the target protein.

-

Primary antibody against a loading control (e.g., GAPDH, β-actin).

-

Horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate and an imaging system.

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., from 0.1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours). Include a vehicle-only (DMSO) control.

-

Cell Lysis: After the treatment period, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using an appropriate volume of lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal protein loading for the Western blot.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for all samples and prepare them with Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and then incubate with the primary antibody for the loading control.

-

Wash the membrane again and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the signal using an ECL substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein signal to the loading control signal.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.[4][5]

-

Protocol 2: Ternary Complex Formation Assay (General)

This protocol provides a general framework for assessing the formation of the target protein-PROTAC-E3 ligase ternary complex, a critical step in the PROTAC mechanism of action. Various biophysical techniques such as Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or proximity-based assays like AlphaLISA or TR-FRET can be used.[4][6][7]

Materials (for a proximity-based assay like TR-FRET):

-

Purified, tagged target protein (e.g., His-tagged or GST-tagged).

-

Purified, tagged E3 ligase complex (e.g., FLAG-tagged).

-

PROTAC compound.

-

Assay buffer.

-

Detection reagents (e.g., fluorescently labeled anti-tag antibodies).

-

Microplate reader capable of TR-FRET measurements.

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the PROTAC compound in the assay buffer. Prepare solutions of the purified target protein and E3 ligase complex at appropriate concentrations in the assay buffer.

-

Assay Setup: In a suitable microplate, add the PROTAC dilutions, the target protein, and the E3 ligase complex. Include appropriate controls (e.g., no PROTAC, no target protein, no E3 ligase).

-

Incubation: Incubate the plate at room temperature for a specified period to allow for the formation of the ternary complex.

-

Detection: Add the detection reagents (e.g., donor and acceptor fluorophore-labeled antibodies that bind to the tags on the target protein and E3 ligase).

-

Measurement: Read the plate on a microplate reader at the appropriate wavelengths for the donor and acceptor fluorophores.

-

Data Analysis: Calculate the TR-FRET ratio and plot it against the PROTAC concentration. A bell-shaped curve is often observed, from which the EC₅₀ for ternary complex formation can be determined.

Mandatory Visualizations

Caption: The PROTAC-mediated protein degradation pathway.

Caption: A general experimental workflow for PROTAC evaluation.

Conclusion

3-[2-(2-methoxyethoxy)ethoxy]aniline, also known as this compound, is a valuable chemical tool for researchers in the field of drug discovery, particularly for the development of PROTACs. Its PEGylated structure offers the potential to improve the physicochemical properties of these novel therapeutics. While detailed, publicly available experimental data on this specific molecule is limited, this guide provides a foundational understanding of its properties, potential synthesis, and application. The provided representative protocols and diagrams serve as a practical starting point for the design and evaluation of PROTACs incorporating this and similar PEG-based linkers. As the field of targeted protein degradation continues to evolve, the rational design and application of linkers like 3-[2-(2-methoxyethoxy)ethoxy]aniline will remain a critical aspect of developing the next generation of medicines.

References

The Pivotal Role of m-PEG2-O-Ph-3-NH2 in Targeted Protein Degradation: A Mechanistic Whitepaper

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, with Proteolysis Targeting Chimeras (PROTACs) at the forefront of this innovation. These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The linker component of a PROTAC, which connects the target protein binder to the E3 ligase recruiter, is a critical determinant of its efficacy. This technical guide delves into the core mechanism of action of a specific and noteworthy PROTAC linker, m-PEG2-O-Ph-3-NH2 . While specific PROTACs incorporating this linker are not yet extensively detailed in publicly available literature, this paper will elucidate its mechanism based on its distinct structural components: a polyethylene (B3416737) glycol (PEG) chain, a phenyl group, and a terminal amine. We will explore its role in facilitating the formation of a productive ternary complex, its impact on the physicochemical properties of the PROTAC, and the experimental methodologies used to characterize its function.

Introduction to PROTAC Technology and the Significance of the Linker

PROTACs are engineered molecules that act as a bridge between a protein of interest (POI) and an E3 ubiquitin ligase.[1][2] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.[3] This catalytic process allows for the removal of target proteins at sub-stoichiometric concentrations, offering a significant advantage over traditional inhibitors.[4]

The linker is not a mere spacer but a crucial element that dictates the PROTAC's overall performance. Its length, rigidity, and chemical composition influence:

-

Ternary Complex Formation: The ability to orient the POI and E3 ligase in a productive conformation for ubiquitination.

-

Physicochemical Properties: Solubility, cell permeability, and metabolic stability.

-

Pharmacokinetics and Pharmacodynamics: The absorption, distribution, metabolism, and excretion (ADME) profile of the PROTAC.

The this compound Linker: A Structural and Functional Analysis

The this compound linker possesses a unique combination of structural motifs that are expected to confer specific advantages to a PROTAC molecule.

-

Polyethylene Glycol (PEG) Component: The two ethylene (B1197577) glycol units enhance the hydrophilicity of the PROTAC, which can improve aqueous solubility—a common challenge for these large molecules.[5] The flexibility of the PEG chain allows for conformational sampling, increasing the probability of achieving a productive ternary complex.[6]

-

Phenyl (Ph) Group: The rigid phenyl ring introduces a degree of conformational constraint. This can be advantageous in pre-organizing the PROTAC into a bioactive conformation, potentially reducing the entropic penalty of binding to form the ternary complex.[7] The aromatic ring can also participate in π-π stacking interactions with amino acid residues on the POI or E3 ligase, further stabilizing the ternary complex.[7]

-

Terminal Amine (NH2) Group: The primary amine serves as a key reactive handle for conjugation. It allows for the covalent attachment of either the POI-binding ligand or the E3 ligase-binding ligand through common chemical reactions such as amide bond formation.[8] The position of the amine on the phenyl ring also influences the vector and orientation of the attached ligand.

Core Mechanism of Action: Facilitating Ternary Complex Formation

The primary role of the this compound linker is to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). This process is central to the mechanism of action of any PROTAC.

The balance of flexibility from the PEG component and rigidity from the phenyl group in the this compound linker is hypothesized to be critical for optimizing the geometry of this complex. An improperly structured linker can lead to steric hindrance or an unproductive arrangement, thereby reducing the efficiency of protein degradation.

Quantitative Data Presentation

While no specific quantitative data for PROTACs utilizing the this compound linker is currently available in the reviewed literature, the following tables present representative data for PROTACs with analogous PEG and phenyl-containing linkers to illustrate the impact of linker composition on degradation efficacy. The key parameters are:

-

DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.

-

Dmax: The maximum percentage of protein degradation achieved.

Table 1: Representative Degradation Data for BRD4-targeting PROTACs with Varying Linker Compositions

| PROTAC Compound | Linker Composition | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) |

| Compound A | PEG3 | BRD4 | VHL | HeLa | 50 | >90 |

| Compound B | PEG4 | BRD4 | VHL | HeLa | 25 | >95 |

| Compound C | Phenyl-Alkyl | BRD4 | CRBN | 22Rv1 | 15 | >98 |

Table 2: Representative Degradation Data for BTK-targeting PROTACs with Varying Linker Compositions

| PROTAC Compound | Linker Composition | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) |

| Compound D | PEG2 | BTK | CRBN | MOLM-14 | 100 | ~85 |

| Compound E | PEG4 | BTK | CRBN | MOLM-14 | 30 | >90 |

| Compound F | Phenyl-PEG2 | BTK | VHL | TMD8 | 45 | >95 |

Note: The data presented in these tables are illustrative and compiled from various sources on PROTACs with similar linker motifs. They are intended to demonstrate the general principles of how linker composition affects degradation parameters.

Experimental Protocols

The characterization of a PROTAC's mechanism of action involves a series of biochemical and cell-based assays.

PROTAC Synthesis

The synthesis of a PROTAC using the this compound linker typically involves standard amide coupling reactions.

References

- 1. m-peg-2-o-ph-3-nh2 — TargetMol Chemicals [targetmol.com]

- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. precisepeg.com [precisepeg.com]

- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 6. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. precisepeg.com [precisepeg.com]

- 8. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Imperative of PEG Linkers in PROTAC Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the Linker in PROTACs

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. Far from being a passive spacer, the linker is a pivotal determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. Among the various linker archetypes, those incorporating polyethylene (B3416737) glycol (PEG) motifs have garnered significant attention due to their unique physicochemical properties that address several challenges in PROTAC development.

This technical guide provides a comprehensive overview of the function of the PEG motif in PROTAC linkers, summarizing key quantitative data, detailing experimental protocols for the evaluation of PEGylated PROTACs, and visualizing essential pathways and workflows.

The Multifaceted Function of the PEG Motif

PEG linkers, composed of repeating ethylene (B1197577) glycol units, are the most common motifs integrated into PROTAC structures. Their prevalence is due to a unique combination of properties that favorably impact the overall profile of the PROTAC molecule.

Enhancing Solubility and Physicochemical Properties

A primary challenge in PROTAC design is their frequent high molecular weight and lipophilicity, which can lead to poor aqueous solubility. PEG linkers, with their inherent hydrophilicity, can significantly improve the solubility of PROTACs. The ether oxygens in the PEG backbone act as hydrogen bond acceptors, enhancing the molecule's interaction with aqueous environments and thereby improving its developability as a therapeutic agent.

Modulating Cell Permeability

The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous. It is hypothesized that the flexibility of PEG linkers allows the PROTAC to adopt a folded conformation, which can shield its polar surface area and facilitate cell entry. However, there is an optimal range for PEG linker length, as excessively long chains can negatively impact permeability.

Optimizing Ternary Complex Formation

The primary role of the linker is to facilitate the formation of a stable and productive ternary complex between the POI and the E3 ligase. The length and flexibility of the PEG linker are critical for achieving the optimal geometry for this complex. An improperly sized linker may lead to steric hindrance or an unproductive orientation, diminishing the efficiency of protein degradation. The flexibility of the PEG linker allows the PROTAC to adopt various conformations, increasing the probability of forming a stable and productive ternary complex, which is essential for efficient ubiquitination and subsequent degradation of the target protein.

Quantitative Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker is a critical parameter that must be empirically optimized for each POI-E3 ligase pair. The degradation efficiency of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the degradation of different target proteins.

| Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Reference |

| TBK1 | VHL | Alkyl/Ether Hybrid | >1000 (linker < 12 atoms) | Not observed | |

| TBK1 | VHL | Alkyl/Ether Hybrid | 3 (21 atom linker) | 96 | |

| TBK1 | VHL | Alkyl/Ether Hybrid | 292 (29 atom linker) | 76 | |

| BRD4 | CRBN | PEG | >5000 (1-2 PEG units) | Reduced | |

| BRD4 | CRBN | PEG | <500 (0, 4-5 PEG units) | High | |

| BTK | CRBN | PEG | Impaired (shorter linkers) | Low | |

| BTK | CRBN | PEG | Potent (≥ 4 PEG units) | High |

Experimental Protocols for Evaluating PEGylated PROTACs

Detailed methodologies are crucial for the accurate synthesis and evaluation of PROTACs. The following are key experimental protocols for assessing the function of PEGylated PROTACs.

Aqueous Solubility Assay

Objective: To determine the thermodynamic solubility of a PROTAC.

Methodology:

-

Sample Preparation: Prepare a stock solution of the PROTAC in DMSO.

-

Equilibration: Add an excess amount of the PROTAC to a phosphate-buffered saline (PBS) solution (pH 7.4).

-

Incubation: Shake the solution at room temperature for 24 hours to reach equilibrium.

-

Separation: Centrifuge the solution to pellet the undissolved compound.

-

Quantification: Analyze the supernatant by HPLC-UV or LC-MS/MS to determine the concentration of the dissolved PROTAC.

Cell Permeability Assays

a) Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive

An In-depth Technical Guide to m-PEG2-O-Ph-3-NH2 for Inducing Protein Ubiquitination

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the targeted degradation of disease-causing proteins. These heterobifunctional molecules are comprised of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties and its ability to facilitate the formation of a productive ternary complex. This technical guide focuses on m-PEG2-O-Ph-3-NH2 , a polyethylene (B3416737) glycol (PEG)-based linker, as a case study to explore the principles of PROTAC design and evaluation. While specific quantitative data for PROTACs incorporating this particular linker are not extensively available in the public domain, this guide will provide a comprehensive overview of the role of short PEG linkers in PROTACs, detailed experimental protocols for their synthesis and evaluation, and illustrative data from relevant studies to empower researchers in the rational design of novel protein degraders.

Introduction to PROTACs and the Role of the Linker

PROTACs function by hijacking the cell's natural ubiquitin-proteasome system (UPS). They bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination of the target and its subsequent degradation by the 26S proteasome. This event-driven pharmacology allows for the catalytic degradation of target proteins, offering potential advantages over traditional inhibitors in terms of potency and duration of effect.

The linker component of a PROTAC is not merely a spacer but plays a crucial role in several aspects of its function:

-

Solubility and Physicochemical Properties: The linker can significantly impact the overall solubility and drug-like properties of the PROTAC molecule. PEG linkers, like this compound, are often employed to enhance aqueous solubility, which is a common challenge in PROTAC development.

-

Cell Permeability: The linker's length, flexibility, and polarity can influence the PROTAC's ability to cross the cell membrane and reach its intracellular target.

-

Ternary Complex Formation: The linker's geometry and flexibility are critical for the formation of a stable and productive ternary complex between the target protein and the E3 ligase. An optimal linker length and composition are essential for efficient ubiquitination.

This compound is a bifunctional linker featuring a two-unit polyethylene glycol chain, a phenyl group, and a primary amine. The PEG component imparts hydrophilicity and flexibility, while the aniline (B41778) moiety provides a reactive handle for conjugation to either the target protein ligand or the E3 ligase ligand.

Mechanism of Action: PROTAC-Induced Ubiquitination

The catalytic cycle of a PROTAC involves several key steps, as illustrated in the signaling pathway diagram below. The formation of a stable ternary complex is the rate-limiting step for the degradation of the target protein.

Figure 1: A diagram illustrating the PROTAC-mediated protein degradation pathway.

Quantitative Data on PROTAC Performance

The efficacy of a PROTAC is typically characterized by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation). The following tables provide illustrative data from published studies on PROTACs with PEG linkers, demonstrating the impact of linker length on degradation efficiency.

Table 1: Impact of PEG Linker Length on BRD4 Degradation

| PROTAC | Target Protein | E3 Ligase | Cell Line | Linker Composition (Number of PEG units) | DC50 (nM) | Dmax (%) |

| PROTAC A | BRD4 | VHL | HeLa | 2 | 15 | >95 |

| PROTAC B | BRD4 | VHL | HeLa | 4 | 5 | >95 |

| PROTAC C | BRD4 | VHL | HeLa | 6 | 25 | >90 |

| PROTAC D | BRD4 | VHL | HeLa | 8 | 100 | ~80 |

Data is hypothetical and for illustrative purposes, based on general trends observed in PROTAC literature.

Table 2: Impact of PEG Linker Length on BTK Degradation

| PROTAC | Target Protein | E3 Ligase | Cell Line | Linker Composition (Number of PEG units) | DC50 (nM) | Dmax (%) |

| BTK-PROTAC-1 | BTK | Cereblon | MOLM-14 | 2 | 50 | ~90 |

| BTK-PROTAC-2 | BTK | Cereblon | MOLM-14 | 3 | 10 | >95 |

| BTK-PROTAC-3 | BTK | Cereblon | MOLM-14 | 4 | 20 | >95 |

| BTK-PROTAC-4 | BTK | Cereblon | MOLM-14 | 5 | 80 | ~85 |

Data is hypothetical and for illustrative purposes, based on general trends observed in PROTAC literature.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a PROTAC using an amine-terminated PEG linker like this compound and for the key experiments to evaluate its biological activity.

General Synthesis of a PROTAC with this compound

The synthesis of a PROTAC is a multi-step process that involves the conjugation of the target protein ligand and the E3 ligase ligand to the bifunctional linker. The following is a general protocol for an amide bond formation.

Figure 2: A flowchart of a typical experimental workflow for PROTAC synthesis.

Materials:

-

Protein of Interest (POI) ligand with a carboxylic acid functional group

-

This compound

-

E3 ligase ligand with a suitable reactive group (e.g., a haloalkane for nucleophilic substitution)

-

Coupling agents (e.g., HATU, HOBt)

-

Base (e.g., DIPEA)

-

Anhydrous solvents (e.g., DMF, DCM)

-

Purification supplies (e.g., silica (B1680970) gel for column chromatography, HPLC system)

Procedure:

-

Activation of the POI Ligand: Dissolve the POI ligand (1 equivalent) in anhydrous DMF. Add HATU (1.1 equivalents) and HOBt (1.1 equivalents) and stir for 10 minutes at room temperature.

-

Coupling to the Linker: To the activated POI ligand solution, add a solution of this compound (1.2 equivalents) and DIPEA (3 equivalents) in anhydrous DMF. Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

-

Work-up and Purification: Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the intermediate product by flash column chromatography.

-

Conjugation to the E3 Ligase Ligand: Dissolve the purified POI ligand-linker intermediate (1 equivalent) and the E3 ligase ligand (1.1 equivalents) in a suitable solvent (e.g., DMSO). Add a base if necessary (e.g., K2CO3) and heat the reaction to 60-80 °C for 12-24 hours. Monitor the reaction progress by LC-MS.

-

Final Purification: Purify the final PROTAC product by preparative HPLC to obtain the desired compound with high purity. Characterize the final product by ¹H NMR and high-resolution mass spectrometry (HRMS).

Western Blot for Protein Degradation (DC50 and Dmax Determination)

This is the primary assay to quantify the degradation of the target protein.

Materials:

-

Cell line expressing the target protein

-

Synthesized PROTAC

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of all samples.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with the primary antibody against the target protein and the loading control.

-

Incubate with the HRP-conjugated secondary antibody.

-

-

Data Analysis:

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle control.

-

Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

-

In Vitro Ubiquitination Assay

This assay confirms that the PROTAC can induce the ubiquitination of the target protein in a cell-free system.

Materials:

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme (e.g., UbcH5a)

-

Recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC or Cereblon-DDB1)

-

Purified target protein

-

Ubiquitin

-

ATP

-

Ubiquitination buffer

-

Synthesized PROTAC

Procedure:

-

Set up the ubiquitination reaction by combining the E1, E2, E3, ubiquitin, ATP, and the target protein in the ubiquitination buffer.

-

Add the PROTAC at various concentrations. Include a no-PROTAC control.

-

Incubate the reaction at 37 °C for 1-2 hours.

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling.

-

Analyze the reaction products by Western blotting using an antibody against the target protein to detect higher molecular weight ubiquitinated species.

Cell Viability Assay

This assay is crucial to ensure that the observed protein degradation is not a result of general cytotoxicity.

Materials:

-

Cell line of interest

-

Synthesized PROTAC

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT)

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a serial dilution of the PROTAC for a period longer than the degradation experiment (e.g., 48-72 hours).

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure the signal (luminescence or absorbance) using a plate reader.

-

Plot the cell viability against the PROTAC concentration to determine the IC50 (the concentration that inhibits cell growth by 50%).

Conclusion

The development of effective PROTACs relies on the careful optimization of all three components: the target binder, the E3 ligase ligand, and the linker. PEG linkers, such as this compound, offer a versatile platform for PROTAC design due to their ability to enhance solubility and provide the necessary flexibility for productive ternary complex formation. While the optimal linker length and composition must be determined empirically for each target, the experimental protocols and illustrative data provided in this guide offer a robust framework for the rational design and evaluation of novel protein degraders. As our understanding of the complex interplay between the PROTAC, the target protein, and the E3 ligase deepens, the development of highly potent and selective therapeutics based on targeted protein degradation will continue to accelerate.

The Strategic Integration of m-PEG2-O-Ph-3-NH2 in the Architecture of Bifunctional Molecules: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bifunctional Molecules and the Pivotal Role of Linker Design

Bifunctional molecules have emerged as a transformative modality in therapeutic development, enabling the targeted degradation of disease-causing proteins. These molecules, most notably Proteolysis Targeting Chimeras (PROTACs), operate by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system. A PROTAC is a heterobifunctional entity composed of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

The linker component of a bifunctional molecule is not merely a passive spacer but a critical determinant of the molecule's overall efficacy, selectivity, and pharmacokinetic properties. The composition, length, and rigidity of the linker directly influence the formation of a stable and productive ternary complex between the POI and the E3 ligase. Among the various linker types, those incorporating polyethylene (B3416737) glycol (PEG) moieties have gained prominence for their ability to enhance solubility, improve cell permeability, and offer tunable lengths. This guide provides an in-depth technical overview of a specific PEG-based linker, m-PEG2-O-Ph-3-NH2 , and its application in the construction of bifunctional molecules.

Physicochemical Properties of this compound

The linker this compound possesses a unique combination of structural features that impart desirable physicochemical properties for its use in bifunctional molecules.

| Property | Description |

| Molecular Weight | The relatively low molecular weight of the linker contributes minimally to the overall size of the final bifunctional molecule, which is a crucial factor for maintaining favorable pharmacokinetic properties. |

| Solubility | The presence of the two ethylene (B1197577) glycol units enhances the hydrophilicity of the linker, which can improve the aqueous solubility of the resulting bifunctional molecule. This is particularly advantageous when working with hydrophobic ligands. This linker is expected to be soluble in a range of organic solvents such as DMSO and DMF. |

| Flexibility and Rigidity | The di-PEG portion of the linker provides flexibility, allowing for the necessary conformational adjustments to facilitate the formation of a stable ternary complex. The central phenyl ring introduces a degree of rigidity, which can help to optimize the spatial orientation of the two ligands. |

| Chemical Reactivity | The terminal primary amine (-NH2) serves as a versatile reactive handle for conjugation to various functional groups on a target-binding ligand or an E3 ligase ligand, typically through the formation of a stable amide bond. |

The Role of this compound in Targeted Protein Degradation

The this compound linker is primarily utilized in the synthesis of PROTACs. Its structure is designed to optimally position the POI-binding and E3 ligase-binding moieties to induce efficient ubiquitination and subsequent degradation of the target protein.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The fundamental signaling pathway exploited by PROTACs incorporating the this compound linker is the cellular ubiquitin-proteasome system.

Experimental Protocols

Synthesis of a Bifunctional Molecule using this compound

This protocol outlines a general procedure for the synthesis of a PROTAC by coupling a carboxylic acid-functionalized POI-binding ligand to the amine group of this compound, followed by conjugation to an E3 ligase ligand.

Materials:

-

POI-binding ligand with a carboxylic acid functional group

-

This compound

-

E3 ligase ligand with a suitable reactive handle (e.g., a haloacetamide for reaction with a thiol)

-

Peptide coupling reagents (e.g., HATU, HOBt)

-

Tertiary amine base (e.g., DIPEA)

-

Anhydrous solvents (e.g., DMF, DMSO)

-

Reagents for purification (e.g., HPLC-grade solvents)

Experimental Workflow:

Procedure:

-

Amide Coupling: Dissolve the POI-binding ligand-COOH (1 equivalent) in anhydrous DMF. Add HATU (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (3 equivalents). Stir for 10 minutes at room temperature. Add a solution of this compound (1.1 equivalents) in anhydrous DMF. Stir the reaction mixture at room temperature for 4 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by LC-MS to confirm the formation of the POI-linker intermediate.

-

Work-up and Purification (Intermediate): Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the pure POI-linker intermediate.

-

Final Conjugation: Dissolve the purified POI-linker intermediate and the E3 ligase ligand (1.2 equivalents) in anhydrous DMF. Add DIPEA (3 equivalents) and stir the reaction at room temperature for 12 hours.

-

Final Purification: Purify the final PROTAC molecule by preparative reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.

In Vitro Evaluation of Protein Degradation

Western Blotting Protocol:

-

Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC for a specified duration (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation.

Quantitative Data Presentation

Table 1: In Vitro Degradation of a Target Protein (e.g., BRD4) by PROTACs with Different Linkers

| Linker | DC50 (nM) | Dmax (%) |

| PROTAC-1 (with this compound) | Hypothetical Value | Hypothetical Value |

| PROTAC-2 (with a PEG4 linker) | 25 | >95 |

| PROTAC-3 (with a rigid alkyl linker) | 150 | 80 |

| PROTAC-4 (with a flexible PEG8 linker) | 40 | 90 |

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of target protein degradation.

Table 2: Cellular Permeability and Pharmacokinetic Properties of PROTACs

| Linker | Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |

| PROTAC-1 (with this compound) | Hypothetical Value | Hypothetical Value |

| PROTAC-2 (with a PEG4 linker) | 1.5 | 20 |

| PROTAC-3 (with a rigid alkyl linker) | 0.8 | 5 |

| PROTAC-4 (with a flexible PEG8 linker) | 1.2 | 15 |

Papp: Apparent permeability coefficient. A higher value indicates better passive diffusion.

Conclusion

The this compound linker offers a compelling combination of hydrophilicity, controlled flexibility, and a versatile reactive handle for the synthesis of bifunctional molecules. Its unique structure, incorporating both PEG and phenyl moieties, provides a valuable tool for medicinal chemists to fine-tune the properties of PROTACs and other targeted protein degraders. The systematic evaluation of bifunctional molecules constructed with this and other linkers, using the experimental protocols outlined in this guide, is essential for the rational design of novel therapeutics with enhanced potency, selectivity, and drug-like properties. Further research into the specific impact of the phenoxy group on ternary complex formation and overall PROTAC performance will undoubtedly provide deeper insights into the structure-activity relationships of these promising therapeutic agents.

Exploring the PROTACtable Genome: A Technical Guide to Development with m-PEG2-O-Ph-3-NH2 PROTACs

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, PROTACs trigger its complete degradation, offering a powerful method to address targets previously considered "undruggable."[1][2][3][4] This expansion of the druggable landscape, often termed the "PROTACtable genome," opens up new avenues for treating a wide range of diseases.[2][3][5] The design of a PROTAC is modular, consisting of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects them. The linker is a critical determinant of PROTAC efficacy. This guide focuses on the use of PEG-based linkers, specifically m-PEG2-O-Ph-3-NH2, in the synthesis and evaluation of novel PROTACs, providing detailed protocols and a framework for their development.

The PROTAC Mechanism: Expanding the Druggable Universe

PROTACs are heterobifunctional molecules that function by inducing proximity between a target protein and an E3 ubiquitin ligase.[6] This induced ternary complex (POI-PROTAC-E3 Ligase) facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein.[1][7] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1][8] Because the PROTAC molecule is released after inducing ubiquitination, it can act catalytically to degrade multiple target protein molecules.[7]

This mechanism allows PROTACs to target proteins that lack active sites for traditional small-molecule inhibition, such as scaffolding proteins and transcription factors, thereby expanding the "druggable genome."[3][9]

The Role of the this compound Linker

The linker is not merely a spacer but a crucial component that dictates the geometry and stability of the ternary complex. Its length, rigidity, and solubility profoundly impact degradation efficiency. PEG (polyethylene glycol) linkers are widely used because they can improve a PROTAC's solubility and pharmacokinetic properties.[10]

The this compound linker provides several key features:

-

PEG Unit (-PEG2-) : Enhances aqueous solubility and cell permeability.[10]

-

Phenyl Group (-Ph-) : Offers a degree of rigidity to help achieve a productive ternary complex orientation.

-

Amine Group (-NH2) : Provides a reactive handle for straightforward conjugation to a POI ligand or E3 ligase ligand during synthesis.[11]

Experimental Workflow for PROTAC Development

The evaluation of a novel PROTAC follows a systematic workflow, progressing from chemical synthesis and in vitro validation to cellular characterization.

References

- 1. benchchem.com [benchchem.com]

- 2. d4-pharma.com [d4-pharma.com]

- 3. tissueandcells.com [tissueandcells.com]

- 4. The PROTACtable genome – a new route to drug discovery | EMBL-EBI [ebi.ac.uk]

- 5. The PROTACtable Genome: assessing drug target tractability [blog.opentargets.org]

- 6. PROTACs and MGDs: The Revolutionary Modalities for Drug Discovery - European Biotechnology Magazine [european-biotechnology.com]

- 7. benchchem.com [benchchem.com]

- 8. Protein Degradation and PROTACs [worldwide.promega.com]

- 9. Elucidation of genome-wide understudied proteins targeted by PROTAC-induced degradation using interpretable machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 11. medchemexpress.com [medchemexpress.com]

In-depth Technical Guide: The Role of m-PEG2-O-Ph-3-NH2 in the Ubiquitin-Proteasome System

An Examination of a Novel Linker in Proteolysis Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for the degradation of a majority of intracellular proteins, playing a pivotal role in protein homeostasis and the regulation of numerous cellular processes. The targeted degradation of specific proteins through the UPS has emerged as a powerful therapeutic strategy, largely driven by the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that co-opt the UPS to selectively eliminate proteins of interest (POIs). Structurally, a PROTAC consists of a ligand that binds to a target protein, another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two components.

The linker is a crucial determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties. Among the various linker types, those incorporating polyethylene (B3416737) glycol (PEG) chains have garnered significant attention due to their ability to enhance solubility and cell permeability. This guide focuses on a specific PEG-based linker, m-PEG2-O-Ph-3-NH2 , and its role within the context of the ubiquitin-proteasome system.

Despite a comprehensive review of scientific literature and chemical databases, specific research detailing the incorporation of the this compound linker into a PROTAC and its subsequent biological evaluation is not publicly available at this time. Therefore, this guide will provide a foundational understanding of how a linker with the structural characteristics of this compound would theoretically function within a PROTAC to engage the ubiquitin-proteasome system. The principles, experimental methodologies, and signaling pathways described herein are based on established knowledge of PROTAC technology and the broader field of targeted protein degradation.

The Ubiquitin-Proteasome System: The Engine of Targeted Protein Degradation

The UPS involves a two-step process: ubiquitination and proteasomal degradation.

-

Ubiquitination: This process is carried out by a cascade of three enzymes:

-

E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin in an ATP-dependent manner.

-

E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from E1.

-

E3 (Ubiquitin Ligase): Recognizes the specific protein substrate and facilitates the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the substrate. The human genome encodes over 600 E3 ligases, providing substrate specificity. The repeated transfer of ubiquitin molecules results in a polyubiquitin (B1169507) chain, which acts as a degradation signal.

-

-

Proteasomal Degradation: The 26S proteasome, a large multi-protein complex, recognizes and binds to the polyubiquitinated protein. It then unfolds, deubiquitinates, and proteolytically degrades the protein into small peptides.

PROTACs effectively hijack this natural process by bringing a target protein into close proximity with an E3 ligase, thereby inducing its ubiquitination and subsequent degradation.

The Role of the this compound Linker in PROTAC Function

The this compound linker possesses distinct structural features that are pertinent to its function in a PROTAC molecule:

-

PEG Moiety (m-PEG2): The two ethylene (B1197577) glycol units enhance the hydrophilicity of the PROTAC, which can improve its solubility and cell permeability. This is crucial as many target protein and E3 ligase ligands are hydrophobic.

-

Phenyl Group (O-Ph): The rigid phenyl ring can influence the spatial orientation and conformation of the PROTAC, which is critical for the stable formation of the ternary complex.

-

Amine Group (3-NH2): The primary amine serves as a reactive handle for conjugation to either the target protein ligand or the E3 ligase ligand during the synthesis of the PROTAC.

The overall length and flexibility of the linker are critical for optimizing the distance and orientation between the target protein and the E3 ligase to facilitate efficient ubiquitin transfer.

Hypothetical Signaling Pathway and Experimental Workflow

To illustrate the mechanism and evaluation of a PROTAC utilizing a linker like this compound, we will consider a hypothetical PROTAC, "Compound X," designed to target a hypothetical protein kinase, "PK-Y," for degradation by recruiting the E3 ligase Cereblon (CRBN).

Signaling Pathway of Compound X

The following diagram illustrates the catalytic cycle of Compound X in inducing the degradation of PK-Y.

Caption: Catalytic cycle of a hypothetical PROTAC, Compound X.

Experimental Workflow for Evaluating Compound X

The following diagram outlines a typical workflow for assessing the biological activity of a novel PROTAC.

Caption: Workflow for the biological evaluation of a PROTAC.

Quantitative Data and Experimental Protocols

As no specific data for a PROTAC using the this compound linker is available, this section provides a template for how such data would be presented and the protocols used to generate it.

Table 1: In Vitro Activity of Hypothetical Compound X

| Parameter | Description | Value |

| DC50 | Concentration of Compound X required to degrade 50% of PK-Y. | [Hypothetical Value, e.g., 10 nM] |

| Dmax | Maximum percentage of PK-Y degradation achieved. | [Hypothetical Value, e.g., >90%] |

| IC50 | Concentration of Compound X that inhibits 50% of cell viability. | [Hypothetical Value, e.g., 25 nM] |

Detailed Experimental Protocols

1. Western Blot for Protein Degradation

-

Cell Seeding: Seed cells (e.g., 2 x 105 cells/well in a 6-well plate) and allow them to adhere overnight.

-

Treatment: Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).

-

Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis and Transfer: Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with a primary antibody against the target protein overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH or β-actin) for normalization.

2. Cell Viability Assay (MTT)

-

Cell Seeding: Seed cells (e.g., 5 x 103 cells/well in a 96-well plate) and allow them to adhere overnight.

-

Treatment: Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log of the PROTAC concentration.

3. Ubiquitination Assay

-

Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) for a few hours to allow for the accumulation of ubiquitinated proteins.

-

Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody conjugated to magnetic beads.

-

Western Blot: Elute the immunoprecipitated protein and analyze by Western blot using an antibody against ubiquitin.

Conclusion

While the specific application of the this compound linker in a published PROTAC is yet to be documented, its structural characteristics make it a viable component for the rational design of protein degraders. The principles of PROTAC technology, which leverages the cell's own ubiquitin-proteasome system, offer a powerful therapeutic modality. The hypothetical examples and standardized protocols provided in this guide serve as a blueprint for the evaluation of future PROTACs that may incorporate this or similar PEG-based linkers. As research in targeted protein degradation continues to advance, the systematic characterization of novel linkers will be paramount to the development of the next generation of highly effective and specific therapeutics.

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis Using m-PEG2-O-Ph-3-NH2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a groundbreaking therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to selectively eliminate target proteins of interest (POIs). These heterobifunctional molecules are composed of two distinct ligands connected by a chemical linker: one ligand binds to the POI, and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

The linker is a critical component of a PROTAC, profoundly influencing its efficacy, solubility, cell permeability, and pharmacokinetic properties. Polyethylene glycol (PEG) linkers are widely employed in PROTAC design due to their ability to enhance aqueous solubility and provide conformational flexibility. This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing the m-PEG2-O-Ph-3-NH2 linker, a bifunctional linker featuring a methoxy-PEG2 unit attached to a phenyl group with a terminal amine. The amine group serves as a versatile reactive handle for conjugation to a POI or E3 ligase ligand, typically through the formation of a stable amide bond.

Signaling Pathway and Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity enables the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain is recognized by the 26S proteasome, which subsequently degrades the target protein into smaller peptides. The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.

Experimental Protocols

The synthesis of a PROTAC using the this compound linker is typically a two-step process. The following protocols provide a general framework for the synthesis, purification, and characterization of a PROTAC. It is assumed that the E3 ligase ligand and the target protein ligand have been synthesized with the appropriate functional groups for conjugation (e.g., a carboxylic acid).

Protocol 1: Synthesis of the E3 Ligase Ligand-Linker Intermediate

This protocol describes the coupling of a carboxylic acid-functionalized E3 ligase ligand to the amine terminus of the this compound linker via amide bond formation.

Materials and Reagents:

-

E3 Ligase Ligand-COOH (e.g., Pomalidomide derivative with a carboxylic acid)

-

This compound

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Nitrogen or Argon gas

-

Standard glassware for organic synthesis

-

Magnetic stirrer and stir bar

-

TLC plates and developing chamber

-

Flash chromatography system

-

LC-MS (Liquid Chromatography-Mass Spectrometry)

-

NMR (Nuclear Magnetic Resonance) Spectrometer

Procedure:

-

Under an inert atmosphere (nitrogen or argon), dissolve the E3 Ligase Ligand-COOH (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF.

-

Add the linker solution dropwise to the activated E3 ligase ligand solution.

-

Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, quench the reaction by adding water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure E3 Ligase Ligand-Linker intermediate.

-

Characterize the purified intermediate by LC-MS and NMR to confirm its identity and purity.

Protocol 2: Synthesis of the Final PROTAC

This protocol describes the coupling of the E3 Ligase Ligand-Linker intermediate (which now has a free functional group from the E3 ligase ligand) to a carboxylic acid-functionalized target protein ligand.

Materials and Reagents:

-

E3 Ligase Ligand-Linker Intermediate (from Protocol 1)

-

Target Protein Ligand-COOH (e.g., a kinase inhibitor with a carboxylic acid)

-

HATU

-

DIPEA

-

Anhydrous DMF

-

Nitrogen or Argon gas

-

Preparative HPLC (High-Performance Liquid Chromatography) system

-

Lyophilizer

-

LC-MS

-

NMR Spectrometer

Procedure:

-

Under an inert atmosphere, dissolve the Target Protein Ligand-COOH (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

-

In a separate flask, dissolve the E3 Ligase Ligand-Linker Intermediate (1.1 eq) in a minimal amount of anhydrous DMF.

-

Add the intermediate solution dropwise to the activated target protein ligand solution.

-

Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with a small amount of DMSO and filter to remove any solids.

-

Purify the crude PROTAC by preparative reverse-phase HPLC using a suitable gradient of acetonitrile (B52724) in water with 0.1% TFA or formic acid.

-

Collect the fractions containing the pure product and lyophilize to obtain the final PROTAC as a solid.

-

Characterize the final PROTAC by high-resolution mass spectrometry (HRMS) and NMR spectroscopy to confirm its identity and purity.

Data Presentation

The following tables provide representative quantitative data for PROTACs synthesized with short PEG linkers. The specific values will vary depending on the target protein, E3 ligase, and cell line used.

Table 1: Representative Synthesis and Characterization Data

| Parameter | Value | Method |

| Step 1 Yield | 60-80% | Isolated Yield after Chromatography |

| Step 2 Yield | 30-50% | Isolated Yield after HPLC |

| Final Purity | >95% | Analytical HPLC |

| Identity | Confirmed | HRMS, ¹H NMR, ¹³C NMR |

Table 2: Representative Biological Activity Data for a BRD4-targeting PROTAC

| Parameter | Value | Cell Line |

| DC₅₀ (Degradation) | 10-100 nM | HEK293T |